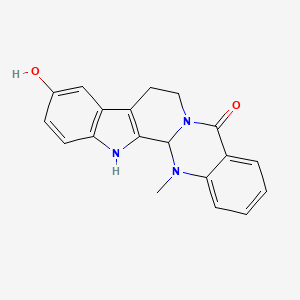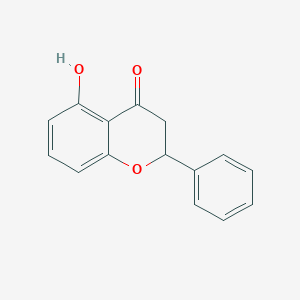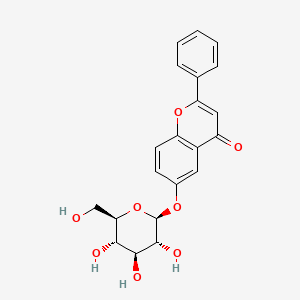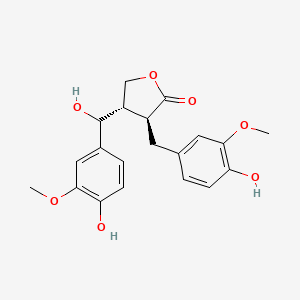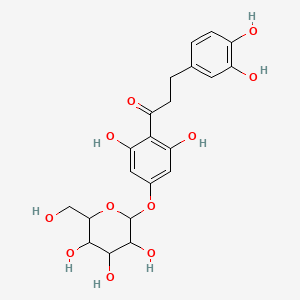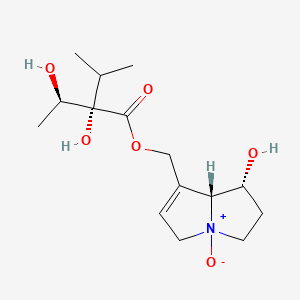
Lignin (Dealkaline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lignin is a complex oxygen-containing organic polymer that, along with cellulose, forms the chief constituent of wood . It is second to cellulose as the most abundant organic material on Earth . Lignin is a phenolic compound and is a mixture of three complex polymeric compounds . The relative amount of each of the three monomers depends on whether the lignin is from gymnosperms, woody angiosperms, or grasses . Lignin is a natural composite biopolymer with biodegradability and biocompatibility .
Synthesis Analysis
The synthesis and characterisation of advanced lignin model polymers have been reported . The controlled incorporation of the major linkages in lignin is demonstrated to give complex hardwood and softwood lignin model polymers . Efficient depolymerization can be achieved in an ethanol-water co-solvent system under an N2 environment .Molecular Structure Analysis
Lignin is a copolymer consisting of phenylpropane units having characteristic side . It slightly crosslinks and takes an amorphous structure in the solid . The hydroxyl group of lignin plays a crucial interaction with water .Chemical Reactions Analysis
Changes in the structure of lignin and related changes in its chemical reactivity during alkaline wood pulping are assessed based on the comparison of the structures of lignin at three kinetically distinct stages of delignification: initial, bulk, and final .Physical and Chemical Properties Analysis
Lignin gradually moves from a solid to a liquid phase during the pulping process . The emphasis is on changes in the molecular weight distribution and content of alkylarylether bonds, and functional groups, in particular phenolic hydroxyls .Wissenschaftliche Forschungsanwendungen
Synthese von Polymeren
Lignin kann bei der Synthese von Polymeren verwendet werden {svg_1}. Dies liegt an seiner Biokompatibilität, seiner Günstigkeit und seiner Häufigkeit in der Natur {svg_2}. Der Wandel von der Wahrnehmung von Lignin als Abfallprodukt zur Sichtweise als potenzieller Rohstoff für wertvolle Produkte hat zu Fortschritten in dieser Anwendung geführt {svg_3}.
Herstellung von Farbstoffen
Lignin kann bei der Herstellung von Farbstoffen verwendet werden {svg_4}. Diese Anwendung nutzt die Tatsache, dass Lignin das am häufigsten vorkommende aromatische Biopolymer auf der Erde ist {svg_5}.
Herstellung von Klebstoffen
Lignin kann bei der Herstellung von Klebstoffen verwendet werden {svg_6}. Dies liegt an seiner chemischen Struktur, die es für diese Anwendung ideal macht {svg_7}.
Düngemittelproduktion
Lignin kann bei der Produktion von Düngemitteln verwendet werden {svg_8}. Diese Anwendung basiert auf der Tatsache, dass Lignin in der Natur reichlich vorhanden ist und als Rohstoff für wertvolle Produkte verwendet werden kann {svg_9}.
Medizinische Anwendungen
Im medizinischen Bereich können Lignine als Wundverbände, Pharmazeutika und Medikamententräger verwendet werden {svg_10}. Sie können auch die Immunstimulation durch Zell Aktivierung und Proliferation sowie durch die Produktion von Zytokinen fördern {svg_11}.
Elektrochemische Energiematerialien
Lignin kann für elektrochemische Energiematerialien verwendet werden {svg_12}. Diese Anwendung nutzt die Tatsache, dass Lignin ein billiges und reichlich vorhandenes Material ist {svg_13}.
3D-Druckanwendungen
Lignin kann in 3D-Druckanwendungen verwendet werden {svg_14}. Speziell kann es bei der Herstellung von Lignin-Kunststoff-Verbundwerkstoffen für den 3D-Druck verwendet werden {svg_15}.
Photoinitiator bei der Photopolymerisation
Lignin kann unter natürlichem Licht eine kleine Menge an freien Radikalen erzeugen, die als Photoinitiator bei der Photopolymerisation verwendet werden können {svg_16}.
Wirkmechanismus
Target of Action
Lignin (Dealkaline) primarily targets the cellulose and hemicellulose components of plant cell walls . It forms a complex, three-dimensional biopolymer network within these cell walls, providing rigidity and strength . This interaction with cellulose and hemicellulose is crucial for the structural integrity of plant tissues .
Mode of Action
Lignin (Dealkaline) interacts with its targets through a process known as delignification . During this process, lignin is dissolved and removed from the plant cell wall, allowing for the separation of cellulose and hemicellulose . This dissolution is achieved through the use of solvents, such as deep eutectic solvents (DESs), which have been found to exhibit superior delignification performance .
Biochemical Pathways
The biosynthesis of lignin involves a complex biochemical pathway initiated by the deamination of L-phenylalanine or tyrosine into cinnamic acid . A series of hydroxylation and methylation reactions then convert cinnamic acid into a variety of hydroxycinnamic acids, which act as precursors for lignin . These hydroxycinnamic acids are also precursors for flavonoids .
Pharmacokinetics
Therefore, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are likely minimal. Lignin has been explored for potential applications as drug eluting antimicrobial coatings for medical materials .
Safety and Hazards
Zukünftige Richtungen
This perspective directs toward the utilization of agro-material as an alternative to dwindling fossil feedstock that has captivated researchers’ interest to valorize lignin making use of tandem approaches . Different tandem catalytic methods have been applied to depolymerize lignin with the aim that the depolymerized product obtained at the end of the treatment process can be utilized as a starting material in the paper industry .
Biochemische Analyse
Biochemical Properties
Lignin (Dealkaline) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, during the pyrolysis of Lignin (Dealkaline), it interacts with solid acid and base catalysts like ZSM-5, Y-zeolite, MgO, and CaO .
Cellular Effects
The effects of Lignin (Dealkaline) on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Lignin (Dealkaline) exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Lignin (Dealkaline) change in laboratory settings. It has been observed that the product’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Lignin (Dealkaline) vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Lignin (Dealkaline) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Lignin (Dealkaline) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Lignin (Dealkaline) and its effects on activity or function are complex. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "Lignin (Dealkaline) can be synthesized by the dealkalination of lignin. The process involves the removal of alkaline groups from the lignin molecule, resulting in the formation of dealkalized lignin.", "Starting Materials": [ "Lignin", "Alkali solution (e.g. NaOH, KOH)" ], "Reaction": [ "Mix lignin with alkali solution", "Heat the mixture to a temperature of 150-200°C", "Maintain the temperature for a period of 1-2 hours", "Cool the mixture and filter the resulting dealkalized lignin" ] } | |
CAS-Nummer |
9005-53-2 |
Herkunft des Produkts |
United States |
Q1: What is the role of lignin (dealkaline) in the isolation of Microtetraspora glauca and related actinomycetes?
A1: In a study by Nonomura and Hayakawa [], lignin (dealkaline) served as the primary carbon source in a novel agar medium (LSV-SE) designed for the selective isolation of Microtetraspora glauca and related actinomycetes from soil samples. These bacteria are known for their ability to degrade lignocellulose, a complex plant material. The use of lignin (dealkaline) in the LSV-SE agar likely provides a selective advantage to these specific actinomycetes, promoting their growth and sporulation while inhibiting the growth of other microorganisms.
Q2: Are there alternative carbon sources that could be used instead of lignin (dealkaline) for this purpose?
A2: While other carbon sources might support the growth of Microtetraspora glauca, the use of lignin (dealkaline) likely contributes to the selectivity of the LSV-SE medium []. Further research is needed to investigate whether alternative carbon sources could provide a similar level of selectivity for the isolation of this specific group of actinomycetes.
Q3: How is lignin (dealkaline) used in the production of liquid fuels?
A3: Although not directly addressed in the provided abstracts [, ], lignin (dealkaline) can be used as a feedstock for the catalytic valorization process to produce liquid fuels. This process typically involves depolymerizing the lignin into smaller molecules, which can then be upgraded into fuels. The dealkaline nature of the lignin might influence its reactivity and the choice of catalysts and reaction conditions used in the valorization process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


